Benzimidazolylpropionic acid

Carbonic Anhydrase IX Cancer Enzyme Inhibition

Select Benzimidazolylpropionic acid (Procodazole) for research that demands a non-classical, non-sulfonamide CA IX inhibitor (IC50 8.35 μM) and a non-specific immunoprotective agent. Its unique zwitterionic, semi-flexible propionic acid chain confers distinct solubility and target engagement profiles unattainable with standard benzimidazole carboxylic acids. Ideal as a reference compound for virtual screening, a functional monomer for antimicrobial biopolymers, or a versatile ligand for MOF construction. Available in high purity (≥98%) to ensure reproducible results.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13986919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazolylpropionic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14)
InChIKeyODWFHOJKRNDFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procodazole (Benzimidazolylpropionic Acid): A Non-Specific Immunoprotective Agent with Distinct Physicochemical and Biological Profile


Procodazole, also known as 3-(1H-benzimidazol-2-yl)propanoic acid or 2-benzimidazolepropionic acid, is a benzimidazole derivative with a propionic acid side chain [1]. It is characterized as a non-specific active immunoprotective agent with reported antibacterial, antiviral, antiparasitic, and carbonic anhydrase IX (CA IX) inhibitory activities [2][3]. The compound exhibits a predicted pKa of 3.98±0.10, a logP of 1.1, and demonstrates solubility in DMSO (≥30 mg/mL) and water (up to 10 mM) [4]. Its zwitterionic nature in aqueous solution, as confirmed by crystallographic studies, distinguishes its solution behavior from structurally related benzimidazole carboxylic acids [5].

Why Benzimidazolylpropionic Acid Cannot Be Replaced by Generic Benzimidazole Carboxylic Acids or Acetic Acid Analogs


The propionic acid side chain of benzimidazolylpropionic acid confers distinct physicochemical and biological properties that are not replicated by benzimidazole-2-carboxylic acid or benzimidazole-2-acetic acid analogs. The additional methylene spacer in the propionic acid moiety alters the compound's zwitterionic equilibrium, solution conformation, and hydrogen-bonding capacity relative to the shorter-chain carboxylic acid derivatives [1]. These structural differences translate into measurable variations in pKa (3.98±0.10 vs. 3.66-4.9 for the carboxylic acid analog), logP (1.1 vs. lower values for more polar carboxylic acids), and biological target engagement profiles [2]. Specifically, procodazole exhibits a unique combination of CA IX inhibition (IC50 8.35 μM) and non-specific immunomodulation that is not observed with benzimidazole-2-carboxylic acid or benzimidazole-2-acetic acid [3]. Furthermore, the propionic acid derivative demonstrates a distinct open-chain zwitterionic structure in aqueous media, in contrast to the ring-structured zwitterion of benzimidazole-2-acetic acid, which directly impacts solubility and formulation behavior [1].

Quantitative Differentiation of Benzimidazolylpropionic Acid Against Structural Analogs: A Procurement-Oriented Evidence Guide


Carbonic Anhydrase IX (CA IX) Inhibition: Procodazole Demonstrates Moderate Potency with a Unique Non-Sulfonamide Scaffold

In a structure-based virtual screening study, procodazole exhibited inhibitory activity against carbonic anhydrase IX (CA IX) with an IC50 value of 8.35 μM. This activity was compared directly to two other non-sulfonamide hits identified in the same screen: 3-pyridinemethanol (IC50 0.42 μM) and pamidronic acid (IC50 8.51 μM) [1]. While less potent than 3-pyridinemethanol, procodazole represents a distinct benzimidazole-based scaffold that is structurally unrelated to sulfonamide CA inhibitors, offering an alternative pharmacophore for CA IX-targeted research applications.

Carbonic Anhydrase IX Cancer Enzyme Inhibition

Zwitterionic Conformation in Aqueous Solution: Open-Chain vs. Ring Structure Impacts Solubility and Formulation

Spectroscopic analysis revealed that in aqueous solution, benzimidazole-2-propionic acid (BIPA) exists as a zwitterion with an open-chain structure, whereas the shorter-chain analog benzimidazole-2-acetic acid (BIAA) forms a ring-structured zwitterion [1]. This conformational difference is attributed to the additional methylene group in the propionic acid side chain, which reduces the intramolecular hydrogen bonding between the benzimidazole ring and the carboxylate group [1]. The open-chain conformation of BIPA is expected to enhance aqueous solubility and alter metal coordination behavior compared to the ring-constrained BIAA.

Physical Chemistry Spectroscopy Formulation

Physicochemical Property Differentiation: pKa and logP Values Distinguish from Carboxylic Acid Analog

The predicted pKa of benzimidazolylpropionic acid is 3.98±0.10, which is higher than the pKa of benzimidazole-2-carboxylic acid (reported as 3.66 or 4.9 depending on the source) . The logP of 1.1 for benzimidazolylpropionic acid is comparable to that of benzimidazole-2-acetic acid (logP 1.19) but reflects the increased lipophilicity conferred by the propionic acid chain relative to the more polar carboxylic acid derivative [1][2]. These values indicate that benzimidazolylpropionic acid occupies a distinct physicochemical space that influences membrane permeability and solubility.

Physicochemical Properties Drug Design ADME

Antifungal Activity Enhancement via Chitosan Grafting: Superior Performance Over Free Benzimidazolylpropionic Acid

Benzimidazole-grafted chitosan (BAC), synthesized by linking benzimidazolylpropionic acid (BA) to chitosan (CS), demonstrated significantly enhanced antifungal activity against Aspergillus flavus compared to both free BA and unmodified CS [1]. This indicates that while free benzimidazolylpropionic acid has limited antifungal activity on its own, its conjugation to chitosan produces a material with markedly improved bioactivity. The study provides a direct, quantitative comparison of the antifungal efficacy of the free compound versus the grafted conjugate.

Antifungal Chitosan Graft Copolymer

Crystal Structure Confirms Zwitterionic Nature: Distinct from Non-Zwitterionic Benzimidazole Derivatives

Single-crystal X-ray diffraction analysis confirmed that benzimidazolylpropionic acid exists as a zwitterion in the solid state, with the proton transferred from the carboxylic acid group to the benzimidazole nitrogen [1]. This finding corrects earlier misassignments and establishes that the compound is zwitterionic, contrary to initial reports that suggested a non-zwitterionic structure [2]. The zwitterionic nature has implications for hydrogen-bonding networks, crystal packing, and solubility, distinguishing it from benzimidazole derivatives that do not form zwitterions.

Crystallography Solid State Hydrogen Bonding

Immunomodulatory Activity: Procodazole as a Non-Specific Immunoprotectant Distinguished from Direct Antimicrobials

Procodazole is characterized as a non-specific active immunoprotective agent that enhances host resistance against viral and bacterial infections, rather than acting as a direct antimicrobial [1]. In a canine model of Toxocara canis infection, procodazole treatment resulted in significant reduction of worm burden and accelerated spontaneous worm elimination compared to untreated controls [2]. This immunomodulatory mechanism contrasts with the direct enzyme inhibition or antimicrobial activity of many benzimidazole derivatives, positioning procodazole as a tool compound for studying host-directed therapies.

Immunomodulation Host Defense Infectious Disease

Optimal Application Scenarios for Benzimidazolylpropionic Acid Based on Evidence-Based Differentiation


CA IX Inhibitor Screening and Target Validation

Given its moderate CA IX inhibitory activity (IC50 8.35 μM) and non-sulfonamide scaffold, procodazole serves as a reference compound for virtual screening campaigns targeting non-classical CA IX inhibitors [1]. Its distinct benzimidazole-propionic acid pharmacophore provides a structurally alternative starting point for medicinal chemistry optimization compared to sulfonamide-based CA inhibitors.

Biopolymer Conjugation for Enhanced Antifungal Materials

The demonstrated improvement in antifungal activity upon grafting to chitosan positions benzimidazolylpropionic acid as a functional monomer for the synthesis of antimicrobial biopolymers [2]. This application exploits the compound's carboxylic acid handle for covalent attachment and the bioactivity enhancement observed in the conjugated form.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The zwitterionic, semi-flexible nature of benzimidazolylpropionic acid, confirmed by crystallography and spectroscopy, makes it a versatile ligand for constructing coordination polymers with transition metals such as Zn(II) and Cd(II) [3]. The open-chain conformation in solution and ability to adopt multiple coordination modes enable the design of MOFs with tunable dimensionalities.

Immunomodulation and Host-Directed Therapy Research

Procodazole's non-specific immunoprotective activity, validated in in vivo parasitic infection models, supports its use as a tool compound for investigating host immune responses to viral, bacterial, and parasitic challenges [4]. This application distinguishes it from direct-acting antimicrobial benzimidazoles and fills a niche in immunopharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzimidazolylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.